![molecular formula C9H16N2O4 B1235175 Allosamizoline](/img/structure/B1235175.png)
Allosamizoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allosamizoline is a natural product found in Streptomyces with data available.
Scientific Research Applications
1. Chitinase Inhibition and Insect Control
Allosamizoline, identified as a novel insect chitinase inhibitor, was first isolated from Streptomyces sp. Mycelium. This compound, characterized as a basic pseudotrisaccharide, plays a significant role in inhibiting insect chitinase, a key enzyme in the chitin metabolism of insects. This inhibition mechanism makes allosamizoline a potential candidate for controlling insect populations and managing pest-related issues in agriculture and other relevant fields (Sakuda et al., 1986).
2. Biosynthetic Pathway and Cyclopentane Ring Formation
Research has delved into the biosynthetic pathway of allosamizoline, particularly focusing on its unique cyclopentane ring, which is derived from D-glucosamine. Detailed studies using deuterium-labeled glucosamine and glucose have revealed insights into the formation of this cyclopentane ring, highlighting the complex biosynthetic processes involved in the natural production of allosamizoline (Sakuda et al., 2001).
3. Synthetic Approaches and Total Synthesis
The total synthesis of allosamizoline has been a topic of significant interest in chemical research. Various approaches have been developed to synthesize this compound, expanding the methodology of azaglycosylation and applying different chemical reactions. These studies not only demonstrate the synthetic feasibility of allosamizoline but also contribute to a better understanding of its structural and functional properties (Griffith & Danishefsky, 1996).
4. Inhibition of Chitinase Across Species
Further research has shown that allosamizoline effectively inhibits chitinases not only in insects but also in other species, including bacteria and crustaceans. This broad spectrum of inhibition suggests potential applications of allosamizoline in various biological and ecological contexts (Spindler et al., 1997).
properties
Molecular Formula |
C9H16N2O4 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(3aR,4R,5R,6R,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol |
InChI |
InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8+/m1/s1 |
InChI Key |
MKJAYSJDHSEFRI-PVFLNQBWSA-N |
Isomeric SMILES |
CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H]([C@@H]2O1)CO)O)O |
SMILES |
CN(C)C1=NC2C(C(C(C2O1)CO)O)O |
Canonical SMILES |
CN(C)C1=NC2C(C(C(C2O1)CO)O)O |
synonyms |
allosamizoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.